REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([C:10]2[NH:11][C:12]3[C:17]([C:18]=2[CH3:19])=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:5][C:4]=1[CH3:20].[Cl-].[NH+]1C=CC=CC=1>O>[OH:2][C:3]1[C:4]([CH3:20])=[CH:5][C:6]([C:10]2[NH:11][C:12]3[C:17]([C:18]=2[CH3:19])=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:7][C:8]=1[CH3:9] |f:1.2|
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Name
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2-(4-methoxy-3,5-dimethylphenyl)-3-methylindole
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Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1C)C=1NC2=CC=CC=C2C1C)C
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from benzene-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1C)C=1NC2=CC=CC=C2C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |